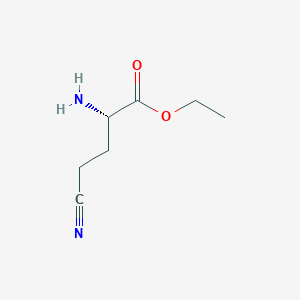
Ethyl 5-nitrilo-L-norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitrilo-L-norvalinate is an organic compound with the IUPAC name ethyl (2S)-2-amino-4-cyanobutanoate It is a derivative of L-norvaline, an amino acid, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitrilo-L-norvalinate typically involves the esterification of L-norvaline followed by the introduction of a nitrile group. One common method includes the reaction of L-norvaline with ethanol in the presence of an acid catalyst to form the ethyl ester. Subsequently, the nitrile group is introduced through a dehydration reaction using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitrilo-L-norvalinate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Ethyl 5-nitrilo-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in amino acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and metabolic regulation.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of ethyl 5-nitrilo-L-norvalinate involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various metabolic pathways, particularly those involving amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-norvaline ethyl ester hydrochloride: A similar compound with a hydrochloride group instead of a nitrile group.
Ethyl 2-amino-4-cyanobutanoate: Another derivative with similar structural features but different functional groups.
Uniqueness
Ethyl 5-nitrilo-L-norvalinate is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .
Properties
CAS No. |
705918-28-1 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3/t6-/m0/s1 |
InChI Key |
ASILPPKRZQUBAH-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC#N)N |
Canonical SMILES |
CCOC(=O)C(CCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


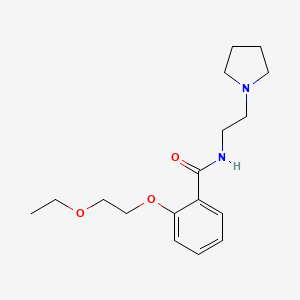
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

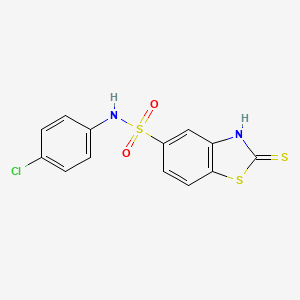
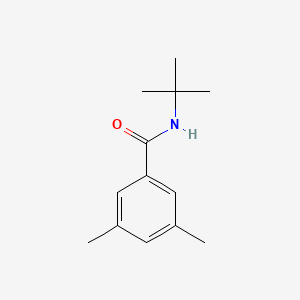
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
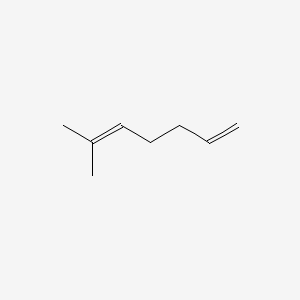
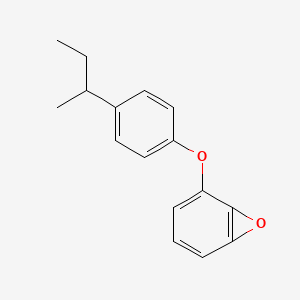
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
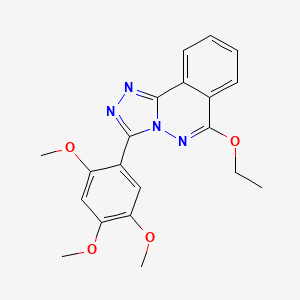
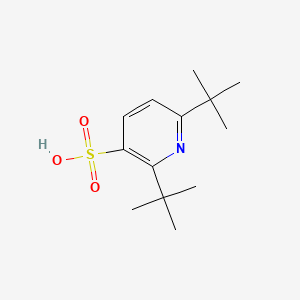
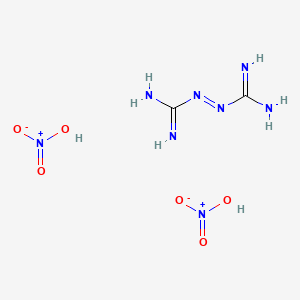
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
